7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride
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Overview
Description
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride: is a chemical compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for designing novel compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying specific biochemical pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decan-3-one hydrochloride
- 2-Azaspiro[4.4]nonan-3-one
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- 3-Amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride
- 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride
Uniqueness: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride stands out due to its specific spirocyclic structure and the presence of an amino group. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amino group that significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClN, with a molecular weight of 175.70 g/mol. The presence of the amino group at the 7th position enhances its reactivity and biological potential, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanism can vary based on the context of use, but it generally involves modulation of cellular processes that may lead to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens, including multidrug-resistant strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in vitro against several cancer cell lines.
- Pharmacological Applications : Ongoing research aims to explore its use as a pharmaceutical intermediate in drug development targeting infections and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A study highlighted the synthesis of derivatives related to spirocyclic compounds, demonstrating significant antibacterial activity against respiratory pathogens such as Streptococcus pneumoniae and Staphylococcus aureus . This indicates that modifications to the spirocyclic framework can enhance efficacy against resistant strains.
- In Vivo Efficacy : In an experimental model, compounds similar to this compound showed promising results in treating infections caused by multidrug-resistant bacteria . These findings support further exploration into its therapeutic potential.
Comparison with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
2-Azaspiro[4.4]nonan-3-one | Not available | Lacks amino group at the 7th position |
This compound | 2173991790 | Contains amino group, enhancing biological activity |
2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 71743838 | Contains oxygen instead of nitrogen |
The comparison illustrates that the presence of the amino group in this compound is crucial for its distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPNLISOLZUYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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